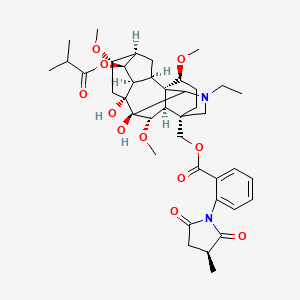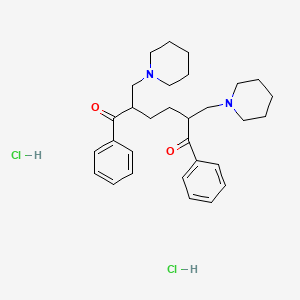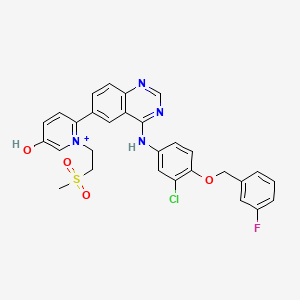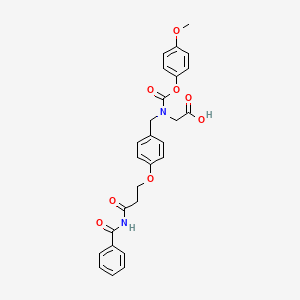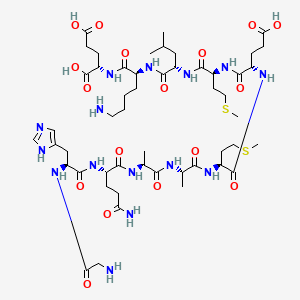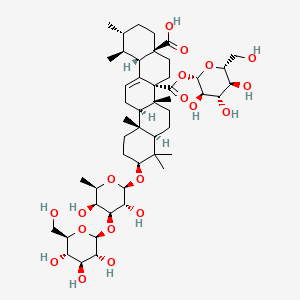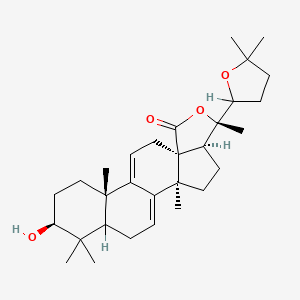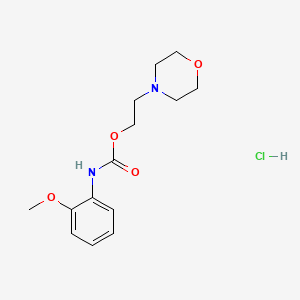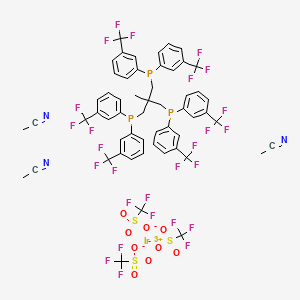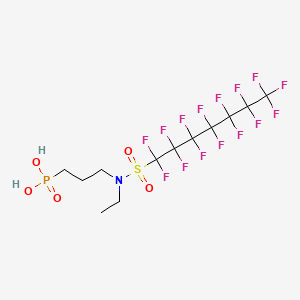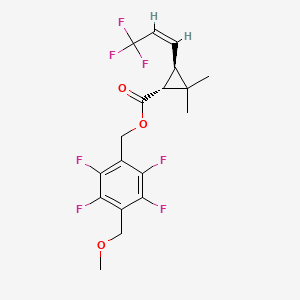
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinaldinium core, which is modified with an amino group and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride typically involves multiple steps. One common method includes the reaction of quinaldine with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride has numerous scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
Uniqueness
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
97526-21-1 |
|---|---|
Formule moléculaire |
C16H24ClN3 |
Poids moléculaire |
293.83 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C16H23N3.ClH/c1-4-18(5-2)10-11-19-13(3)12-15(17)14-8-6-7-9-16(14)19;/h6-9,12,17H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
DZSMDYYMTIIDNP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



